(3-Tert-butyl-1,2-oxazol-4-yl)methanol
Description
Overview of 1,2-Oxazole Scaffold Chemistry and Its Research Relevance
The 1,2-oxazole, commonly known as isoxazole (B147169), is a five-membered heterocyclic aromatic compound containing one nitrogen and one oxygen atom in adjacent positions. semanticscholar.org This structural motif is a cornerstone in medicinal chemistry and organic synthesis due to its versatile chemical properties and significant therapeutic potential. rsc.orgresearchgate.netnih.gov The isoxazole ring is an electron-rich system, and the inherent weakness of the nitrogen-oxygen bond makes it susceptible to ring-cleavage reactions, a feature that can be strategically employed in synthesis. nih.gov
The distinct structural characteristics of the isoxazole scaffold enable its derivatives to participate in a variety of non-covalent interactions with biological targets, such as enzymes and receptors. tandfonline.comrsc.orgnih.gov These interactions, which include hydrogen bonding, π–π stacking, and hydrophobic effects, are fundamental to their wide-ranging pharmacological activities. rsc.org Consequently, isoxazole derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, making them highly attractive scaffolds in drug discovery. semanticscholar.orgrsc.orgresearchgate.netnih.gov
The relevance of the isoxazole nucleus in pharmaceutical research is underscored by its presence in numerous natural products and synthetic drugs. tandfonline.comnih.govresearchgate.net Medicinal chemists are increasingly focused on discovering novel isoxazole derivatives with the aim of developing therapeutic agents that possess high bioactivity, low toxicity, and favorable pharmacokinetic profiles. rsc.orgresearchgate.net Recent advancements in synthetic methodologies, such as transition metal-catalyzed cycloadditions and green chemistry approaches, have further expanded the ability to create a diverse array of complex and bioactive isoxazole derivatives. rsc.orgresearchgate.netnih.gov
Rationale for Dedicated Academic Research on (3-Tert-butyl-1,2-oxazol-4-yl)methanol
Dedicated academic research into specific derivatives like this compound is driven by the strategic combination of its constituent chemical features: the isoxazole core, a tert-butyl group, and a hydroxymethyl (methanol) substituent. Each component imparts unique properties that make the compound a valuable subject for investigation in organic synthesis and medicinal chemistry.
The isoxazole scaffold serves as a proven pharmacophore, known for its broad biological activity. semanticscholar.orgrsc.org Its inclusion provides a foundational structure with a high probability of interacting with biological systems.
The tert-butyl group at the 3-position is particularly significant. As a bulky substituent, it can confer kinetic stabilization and act as a steric shield, potentially increasing the metabolic stability of molecules that incorporate it. hyphadiscovery.comwikipedia.org This steric hindrance can also enhance the selectivity of a compound for its biological target. hyphadiscovery.com Furthermore, the lipophilic character of the tert-butyl group can influence a molecule's pharmacokinetic profile, and its presence has been linked to potency enhancement in several drugs. hyphadiscovery.com
The hydroxymethyl group (-CH₂OH) at the 4-position is a crucial functional handle for synthetic elaboration. nih.gov Primary alcohols are versatile intermediates in organic synthesis, readily undergoing oxidation to aldehydes or carboxylic acids, esterification, or conversion to leaving groups for nucleophilic substitution reactions. This allows this compound to serve as a key building block for constructing more complex, trisubstituted isoxazole derivatives and other novel chemical entities. nih.gov The synthesis of derivatives from a core intermediate containing a hydroxymethyl group is a common strategy for exploring structure-activity relationships (SAR). nih.gov
The convergence of these three structural elements in one molecule provides a unique platform for developing new compounds where the biological activity of the isoxazole ring is modulated by the steric and electronic effects of the tert-butyl group, while the hydroxymethyl group offers a site for chemical diversification.
Scope and Strategic Research Objectives Pertaining to this Specific Oxazole (B20620) Derivative
The strategic research objectives for this compound are centered on its utility as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. The research scope is precisely defined by the chemical reactivity of its functional groups and the established biological importance of the isoxazole scaffold.
Key Research Objectives:
Synthetic Elaboration and Library Development: The primary objective is to utilize the hydroxymethyl group as a reactive site for the synthesis of a diverse library of isoxazole derivatives. nih.gov This involves a range of chemical transformations to introduce new functional groups and molecular complexity at the C-4 position, enabling a systematic exploration of the chemical space around the isoxazole core.
Investigation of Structure-Activity Relationships (SAR): A core goal is to synthesize and evaluate new analogues to establish clear SAR profiles. Research aims to understand how modifications to the C-4 position, in conjunction with the fixed tert-butyl group at the C-3 position, influence biological activity. This systematic approach is crucial for optimizing lead compounds to enhance potency and selectivity. rsc.org
Exploration of Diverse Therapeutic Targets: Given the wide array of biological activities associated with isoxazoles, a strategic objective is to screen the synthesized library of derivatives against various therapeutic targets. rsc.orgnih.gov This includes assays for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities to identify new lead compounds for drug development programs. rsc.orgresearchgate.netnih.gov
Data Tables
Table 1: Physicochemical Properties of this compound Data derived from computational models.
| Property | Value | Source |
| CAS Number | 2243520-63-8 | chemscene.com |
| Molecular Formula | C₈H₁₃NO₂ | chemscene.com |
| Molecular Weight | 155.19 g/mol | chemscene.com |
| Topological Polar Surface Area (TPSA) | 46.26 Ų | chemscene.com |
| LogP (Octanol-Water Partition Coefficient) | 1.4644 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 3 | chemscene.com |
| Rotatable Bonds | 1 | chemscene.com |
Table 2: Biological Activities Associated with the Isoxazole Scaffold
| Biological Activity | Research Context | Source(s) |
| Anticancer | Isoxazole derivatives have been shown to induce apoptosis in cancer cells and are explored for developing new cancer therapies. | rsc.orgresearchgate.netnih.gov |
| Antimicrobial / Antibacterial | The isoxazole nucleus is a component of various compounds with demonstrated activity against a range of bacteria. | rsc.orgresearchgate.netnih.govresearchgate.net |
| Anti-inflammatory | Derivatives of isoxazole have been investigated for their potential to inhibit inflammatory pathways. | rsc.orgresearchgate.netnih.gov |
| Neuroprotective | Certain isoxazole compounds have shown effects that could be beneficial in treating neurodegenerative disorders. | rsc.orgresearchgate.netnih.gov |
| Antidiabetic | The scaffold is present in molecules explored for their antihyperglycemic effects. | tandfonline.comresearchgate.net |
| Antiviral | The isoxazole ring is a structural motif in some compounds investigated for antiviral properties. | nih.gov |
Properties
IUPAC Name |
(3-tert-butyl-1,2-oxazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7-6(4-10)5-11-9-7/h5,10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQMVUNNOLJWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 Tert Butyl 1,2 Oxazol 4 Yl Methanol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group attached to the C4 position of the oxazole (B20620) ring serves as a key handle for synthetic modifications. Its reactivity is characteristic of primary alcohols, allowing for oxidation, reduction, esterification, etherification, and nucleophilic substitution, thereby enabling the introduction of diverse functional groups.
Oxidation and Reduction Pathways of the Hydroxyl Group
The primary alcohol of (3-tert-butyl-1,2-oxazol-4-yl)methanol can be oxidized to form the corresponding aldehyde, (3-tert-butyl-1,2-oxazol-4-yl)carbaldehyde, or further to the carboxylic acid, 3-tert-butyl-1,2-oxazole-4-carboxylic acid. The choice of oxidizing agent dictates the final product. Milder reagents are required to stop the oxidation at the aldehyde stage, while stronger oxidants will proceed to the carboxylic acid.
Conversely, the hydroxyl group itself is the product of the reduction of these carbonyl compounds. For instance, in the synthesis of structurally related isoxazoles, ethyl esters have been selectively reduced using reagents like diisobutylaluminum hydride (DIBAL) to yield the corresponding primary alcohol without affecting other sensitive functional groups on the molecule. nih.gov This transformation underscores the accessibility of the hydroxymethyl group through reductive pathways from a more oxidized precursor like an ester or aldehyde.
Table 1: Representative Oxidation and Reduction Reactions
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Pyridinium (B92312) chlorochromate (PCC) | (3-tert-butyl-1,2-oxazol-4-yl)carbaldehyde | Oxidation |
| This compound | Potassium permanganate (B83412) (KMnO₄) | 3-tert-butyl-1,2-oxazole-4-carboxylic acid | Oxidation |
Esterification and Etherification Reactions at the Methanol (B129727) Site
The hydroxyl group readily undergoes esterification with carboxylic acids, typically under acidic conditions (Fischer esterification) or through activation of the carboxylic acid. A highly efficient method for both esterification and etherification under mild conditions is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.
For etherification, the Mitsunobu protocol allows for the coupling of the alcohol with phenolic compounds. In studies on similar isoxazole (B147169) scaffolds, the primary alcohol was successfully converted to an aryl ether by reacting it with a substituted phenol (B47542), such as methyl 4-hydroxybenzoate, in the presence of PPh₃ and DIAD. nih.govmdpi.commdpi.com This reaction proceeds with high efficiency and is a valuable method for creating aryl ether linkages.
Table 2: Mitsunobu Reaction for Ether Synthesis
| Alcohol Substrate | Nucleophile | Reagents | Product Type |
|---|
Nucleophilic Substitution Reactions at the Methanol Carbon
Direct nucleophilic substitution on the methanol carbon is inefficient due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). Therefore, a two-step sequence is typically employed. First, the hydroxyl group is converted into a good leaving group, such as a tosylate, mesylate, or halide. Subsequently, this activated intermediate is reacted with a nucleophile in a classic Sₙ2 reaction.
Research on analogous isoxazole systems has demonstrated this pathway effectively. nih.gov The primary alcohol is first treated with methanesulfonyl chloride (MsCl) and a base like triethylamine (B128534) to form the corresponding mesylate. This intermediate is not isolated but is reacted in situ with a nucleophile, such as a substituted aniline, to yield the final amine product. nih.gov This method provides an efficient route to C-N bond formation at the methanol carbon.
Reactivity of the 1,2-Oxazole Ring System
The 1,2-oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene, rendering it susceptible to specific types of reactions, including ring-opening pathways. The substituents on the ring, a tert-butyl group at C3 and a hydroxymethyl group at C4, significantly influence its reactivity towards electrophiles and nucleophiles.
Electrophilic Substitution Reactions on the Oxazole Ring
The oxazole ring is generally considered an electron-deficient system, making electrophilic aromatic substitution challenging unless activating, electron-donating groups are present on the ring. wikipedia.org The reactivity order for electrophilic attack on an unsubstituted oxazole is C5 > C4 > C2. wikipedia.org
Nucleophilic Attack and Ring-Opening Pathways of the Oxazole Core
Nucleophilic attack on the oxazole ring is uncommon unless a suitable leaving group is present. wikipedia.org More frequently, strong nucleophiles or reducing agents can induce ring-opening by cleaving the weak N-O bond, a characteristic feature of the 1,2-oxazole (isoxazole) system.
The reaction is often initiated by a nucleophilic attack on one of the ring carbons or by reduction of the N-O bond. For example, catalytic hydrogenation or treatment with reducing agents like Raney Nickel can cleave the N-O bond, leading to the formation of an enaminone, which may exist in equilibrium with other tautomers. The specific products formed depend on the reaction conditions and the substitution pattern of the oxazole ring. Strong bases can also promote ring-opening by deprotonating a ring position, initiating a cascade of bond cleavages. While specific studies on this compound are not detailed in the literature, this general reactivity pattern for 1,2-oxazoles is well-established.
Rearrangement Reactions Involving the Oxazole Skeleton (e.g., Cornforth Rearrangement)
The Cornforth rearrangement is a well-documented thermal rearrangement reaction specific to 4-acyloxazoles. wikipedia.org In this reaction, the acyl group at the C4 position and a substituent at the C5 position of the oxazole ring exchange places. The mechanism is understood to proceed through a thermal pericyclic ring opening to form a nitrile ylide intermediate, which then undergoes a rearrangement to yield an isomeric oxazole. wikipedia.org
For the subject compound, This compound , to be a candidate for the Cornforth rearrangement, the hydroxyl group at the 4-position must first be acylated to form a 4-acyloxazole derivative. The literature available does not provide specific examples of this particular acylated derivative undergoing the Cornforth rearrangement. However, based on the established mechanism, we can postulate the general reaction pathway.
The key intermediate in the Cornforth rearrangement is a nitrile ylide, and the stability of this intermediate is crucial in determining the reaction's outcome. The presence of various substituents on the oxazole ring can influence the stability of the ylide and, consequently, the feasibility and yield of the rearrangement. wikipedia.org In the case of a hypothetical 4-acyl-(3-tert-butyl-1,2-oxazol-4-yl) derivative, the bulky tert-butyl group at the C3 position would likely exert a significant steric influence on the transition state of the rearrangement.
| Reactant Type | Key Intermediate | Product Type | Influencing Factors |
| 4-Acyloxazole | Nitrile Ylide | Isomeric Oxazole | Substituent electronic effects, Steric hindrance, Reaction temperature |
Pericyclic Reactions and Cycloadditions Involving the Oxazole Nucleus (e.g., Diels-Alder)
The oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, leading to the formation of pyridines and furans. researchgate.net The participation of the oxazole nucleus in such reactions is influenced by the nature of the substituents on the ring and the dienophile. nih.gov
In the context of This compound , the bulky tert-butyl group at the C3 position is expected to play a significant role in its reactivity in pericyclic reactions. Steric hindrance is a critical factor in Diels-Alder reactions, and bulky substituents on the diene can impede the approach of the dienophile, thereby reducing the reaction rate or preventing the reaction altogether. libretexts.orgnih.gov For instance, it is known that di-tert-butyl-1,3-butadiene does not readily undergo Diels-Alder reactions due to the steric hindrance imposed by the tert-butyl groups. While the oxazole is a heterocyclic diene, similar steric challenges can be anticipated.
The electronic nature of the substituents also modulates the reactivity of the oxazole diene. Electron-donating groups on the oxazole ring generally facilitate the Diels-Alder reaction, while electron-withdrawing groups can make the oxazole a more electron-deficient diene. researchgate.net The hydroxymethyl group at the C4 position of the title compound could potentially be modified to alter the electronic properties of the oxazole ring and influence its cycloaddition reactivity.
| Reaction Type | Role of Oxazole | Key Factors | Potential Products |
| Diels-Alder | Diene | Steric hindrance from substituents, Electronic effects of substituents, Nature of the dienophile | Pyridine derivatives, Furan derivatives |
| [3+2] Cycloaddition | Dipolarophile (after ring opening) | Reaction with specific dienophiles (e.g., tetracyanoethylene) | Pyrrole derivatives rsc.org |
Mechanistic Studies of Transformation Pathways of Oxazole Derivatives
Mechanistic studies of the transformation pathways of oxazole derivatives often focus on understanding the intermediates and transition states involved in their reactions. For rearrangement reactions like the Cornforth rearrangement, the central mechanistic feature is the formation and subsequent rearrangement of a nitrile ylide intermediate. wikipedia.org The stability of this ylide, which is influenced by the substituents on the original oxazole ring, dictates whether the rearrangement proceeds to the product or reverts to the starting material.
In the case of pericyclic reactions such as the Diels-Alder reaction, mechanistic investigations of oxazole derivatives have explored the frontier molecular orbitals (HOMO and LUMO) to rationalize their reactivity with different dienophiles. nih.gov The energy gap between the HOMO of the diene (oxazole) and the LUMO of the dienophile is a key determinant of the reaction's feasibility. The presence of bulky groups, such as the tert-butyl group in This compound , would be a critical parameter in computational studies of the transition state geometry and activation energy for any potential cycloaddition.
While specific mechanistic studies on the transformation pathways of This compound are not prevalent in the reviewed literature, the general principles governing the reactivity of substituted oxazoles provide a framework for predicting its behavior. The interplay of steric and electronic effects of the tert-butyl and hydroxymethyl groups would be central to any detailed mechanistic investigation of its rearrangement and cycloaddition reactions.
| Transformation Pathway | Key Mechanistic Feature | Influencing Factors on this compound (Postulated) |
| Cornforth Rearrangement (of acylated form) | Nitrile ylide intermediate | Steric bulk of the tert-butyl group affecting ylide stability and rearrangement transition state. |
| Diels-Alder Reaction | [4+2] cycloaddition transition state | Significant steric hindrance from the tert-butyl group impeding dienophile approach; electronic effect of the hydroxymethyl group. |
| Ring Opening Reactions | Formation of zwitterionic intermediates | Influence of the tert-butyl group on the stability of charged intermediates. rsc.org |
Derivatization Strategies and Analogue Synthesis for Structure Reactivity Studies
Synthesis of Novel Esters and Carbamates of (3-Tert-butyl-1,2-oxazol-4-yl)methanol
The primary alcohol of this compound serves as a convenient functional handle for the synthesis of various ester and carbamate (B1207046) derivatives. These modifications are often pursued to alter properties such as lipophilicity, metabolic stability, and receptor binding affinity.
Ester Synthesis: Esterification can be achieved through standard acylation reactions. The alcohol can be treated with a variety of acylating agents, including carboxylic acids (under acid catalysis, e.g., DCC coupling), acyl chlorides, or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. For instance, reaction with benzoyl chloride would yield (3-tert-butyl-1,2-oxazol-4-yl)methyl benzoate. The use of tert-butyl acetate (B1210297) in the presence of a strong acid like perchloric acid is another effective method for producing tert-butyl esters. nih.govorganic-chemistry.org
Carbamate Synthesis: Carbamates are readily prepared by reacting the alcohol with an isocyanate or by a multi-step procedure involving activation of the alcohol with phosgene (B1210022) or a phosgene equivalent (like carbonyldiimidazole) followed by reaction with an amine. organic-chemistry.org A one-pot procedure for synthesizing O-aryl carbamates involves the in-situ formation of N-substituted carbamoyl (B1232498) chlorides which then react with the alcohol. organic-chemistry.org Another approach involves the Curtius rearrangement of an acyl azide (B81097) in the presence of the alcohol to trap the resulting isocyanate. organic-chemistry.org
Below is a table representing typical esterification and carbamoylation reactions.
| Derivative Type | Reagent 1 | Reagent 2 | General Product Structure |
|---|---|---|---|
| Ester | This compound | R-COCl (Acyl Chloride) | (3-Tert-butyl-1,2-oxazol-4-yl)methyl O-CO-R |
| Ester | This compound | (R-CO)₂O (Acid Anhydride) | (3-Tert-butyl-1,2-oxazol-4-yl)methyl O-CO-R |
| Carbamate | This compound | R-NCO (Isocyanate) | (3-Tert-butyl-1,2-oxazol-4-yl)methyl O-CONH-R |
| Carbamate | This compound | 1. CDI; 2. R₂NH (Amine) | (3-Tert-butyl-1,2-oxazol-4-yl)methyl O-CONR₂ |
Preparation of Alkyl and Aryl Ethers
The synthesis of ethers from this compound provides another avenue for structural modification. These reactions can introduce a variety of alkyl and aryl substituents, significantly impacting the molecule's steric and electronic profile.
Alkyl Ethers: Standard Williamson ether synthesis can be employed, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form the corresponding alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). Alternatively, acid-catalyzed methods using reagents like methyl tert-butyl ether (MTBE) can be used for tert-butylation. researchgate.net For example, reaction with dimethyl sulfate (B86663) under phase-transfer catalysis conditions is an effective method for methylation. google.com
Aryl Ethers: The synthesis of aryl ethers can be more challenging. The Mitsunobu reaction provides a reliable method, involving the reaction of the alcohol with a phenol (B47542) in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination protocol adapted for etherification, can also be used to couple the alcohol with aryl halides, particularly unactivated aryl bromides or chlorides. organic-chemistry.org
| Derivative Type | Reagent 1 | Reagent 2 | Conditions | General Product Structure |
|---|---|---|---|---|
| Alkyl Ether | This compound | R-X (Alkyl Halide) | 1. NaH; 2. R-X | (3-Tert-butyl-1,2-oxazol-4-yl)methoxymethyl-R |
| Aryl Ether | This compound | Ar-OH (Phenol) | PPh₃, DEAD (Mitsunobu) | (3-Tert-butyl-1,2-oxazol-4-yl)methoxymethyl-Ar |
| Aryl Ether | This compound | Ar-X (Aryl Halide) | Pd Catalyst, Base (Buchwald-Hartwig) | (3-Tert-butyl-1,2-oxazol-4-yl)methoxymethyl-Ar |
Introduction of Halogen and Pseudohalogen Substituents on the Oxazole (B20620) Ring
Direct functionalization of the isoxazole (B147169) ring, particularly through halogenation, opens up further possibilities for derivatization via cross-coupling reactions. The C5 position of the isoxazole ring is generally the most susceptible to electrophilic substitution.
Halogenation: Electrophilic halogenating agents can be used to introduce halogen atoms onto the isoxazole ring. For instance, iodination at the 4-position of isoxazole rings has been successfully achieved using N-iodosuccinimide (NIS) in trifluoroacetic acid. mdpi.com Chlorination can be accomplished using reagents like N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃), which can also introduce a formyl group under Vilsmeier-Haack conditions. tandfonline.com These halogenated intermediates are valuable precursors for Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon-based substituents.
Modifications to the Tert-butyl Group and Other Ring Substituents
While the tert-butyl group at the C3 position provides steric bulk and metabolic stability, modifying or replacing it can be crucial for optimizing biological activity and pharmacokinetic properties. hyphadiscovery.com
Replacement Strategies: The synthesis of isoxazole analogues typically starts from precursors that allow for variation at the C3 position. The standard synthesis of 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition of a nitrile oxide (R-CNO) with an alkyne. By choosing a different nitrile precursor (e.g., an aldehyde other than pivalaldehyde), the tert-butyl group can be replaced with other alkyl or aryl groups. biolmolchem.combiolmolchem.com For example, using a trifluoromethylcyclopropyl precursor could enhance metabolic stability while retaining a similar shape and hydrophobicity. nih.gov
Modifications to Other Ring Positions: The C5 position can also be modified. Synthesis often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). mdpi.com By varying the 1,3-dicarbonyl substrate, different substituents can be introduced at the C5 position. nih.gov
Design and Synthesis of Conformationally Restricted Analogues
To probe the optimal geometry for biological activity and to reduce entropic penalties upon binding to a target, conformationally restricted analogues are often synthesized. This involves incorporating the flexible hydroxymethyl side chain into a new ring system.
Strategies for conformational restriction include intramolecular cyclization reactions. For example, the hydroxymethyl group and a suitably positioned functional group on a C5 substituent could be cyclized to form a lactone or a cyclic ether. Another approach involves creating bicyclic structures. The synthesis of novel cyclooctyne (B158145) analogs like Bicyclo[6.1.0]nonyne for subsequent cycloaddition reactions demonstrates a strategy for creating rigid, strained ring systems that can be fused to the isoxazole core. researchgate.net
Preparation of Heterocyclic Fused Derivatives
Fusing another heterocyclic ring to the isoxazole scaffold can lead to novel chemical entities with distinct properties. These fused systems are prevalent in many natural products and pharmaceutically active compounds. mdpi.commdpi.comdoaj.org
Various synthetic strategies are employed to construct these fused frameworks. For instance, an isoxazole with appropriately functionalized substituents at the C4 and C5 positions can undergo intramolecular cyclization to form a fused ring system. One reported method involves the reaction of 3-aryl-5-chloro-4-formylisoxazole with diamines to yield isoxazolo-fused diazepines. tandfonline.com Another powerful technique is the 1,3-dipolar cycloaddition of in-situ generated nitrile oxides to cyclic dipolarophiles, which can lead to complex fused structures like isoxazole/isoquinolinone hybrids. mdpi.com
Library Synthesis Methodologies Based on the this compound Scaffold
The this compound core is an attractive scaffold for the construction of chemical libraries for high-throughput screening. Its synthetic tractability allows for the generation of a large number of diverse analogues through combinatorial and parallel synthesis techniques. nanobioletters.comrsc.org
Scaffold-Based Library Design: A common strategy involves synthesizing a core intermediate which is then elaborated in parallel. For example, a halogenated isoxazole intermediate can be subjected to a variety of cross-coupling partners in a multi-well plate format. Similarly, the primary alcohol can be reacted with a library of carboxylic acids or isocyanates to generate diverse ester or carbamate libraries. nih.gov Solid-phase synthesis has also been employed, where the isoxazole scaffold is attached to a resin, allowing for iterative chemical modifications and simplified purification. researchgate.net These approaches enable the rapid exploration of structure-activity relationships (SAR) by systematically varying substituents around the isoxazole core. nih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3 Tert Butyl 1,2 Oxazol 4 Yl Methanol and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For (3-Tert-butyl-1,2-oxazol-4-yl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent like CDCl3 or DMSO-d6 provides an unambiguous assignment of all proton and carbon resonances.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the methylene (B1212753) (-CH₂OH) group, the hydroxyl proton, and the C5-proton of the isoxazole (B147169) ring. The ¹³C NMR spectrum will correspondingly display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbon, and the carbons of the isoxazole ring (C3, C4, and C5).
2D NMR: Advanced 2D NMR techniques are employed to confirm the molecular scaffold. ipb.pt
COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons, although for this specific molecule, minimal correlations are expected beyond potential long-range couplings involving the C5-H and the methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of the -CH₂OH group and the C5-H/C5 carbon pair.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. researchgate.net For conformational studies, NOESY can reveal through-space correlations, for instance, between the protons of the tert-butyl group and the C5-proton, which helps to define the preferred orientation of the substituents around the isoxazole ring. ipb.pt
Dynamic NMR: Conformational flexibility, such as the rotation around the C4-CH₂ bond and the C3-tert-butyl bond, can be investigated using variable temperature NMR studies. nih.govcopernicus.org Line shape analysis can provide information on the energy barriers associated with these rotational processes.
Solid-State NMR: To understand the structure in the solid phase, ¹³C{¹⁴N} solid-state NMR experiments can be particularly useful. iastate.edu This technique can distinguish between heterocyclic isomers by identifying carbons directly bonded to nitrogen, confirming the isoxazole structure. iastate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -C(CH₃)₃ | ~1.35 (s, 9H) | ~32.5 (quaternary C), ~28.5 (methyl C) |
| -CH₂OH | ~4.60 (s, 2H) | ~56.0 |
| -CH₂OH | ~2.0 (br s, 1H) | - |
| Isoxazole C3 | - | ~170.0 |
| Isoxazole C4 | - | ~115.0 |
| Isoxazole C5 | ~8.20 (s, 1H) | ~155.0 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. utsouthwestern.edu Actual values may vary.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular formula of a compound and for elucidating its structure through fragmentation analysis.
For this compound (C₈H₁₃NO₂), HRMS provides a measured mass with high accuracy (typically within 5 ppm), confirming the elemental composition. The calculated monoisotopic mass is 155.0946 g/mol .
Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) reveals characteristic fragmentation pathways. The fragmentation of isoxazole rings often involves cleavage of the N-O bond followed by subsequent rearrangements and bond breakages. acs.org Collision-Induced Dissociation (CID) studies on the protonated molecule [M+H]⁺ would provide structural insights. acs.org
Expected key fragmentation pathways include:
Loss of the tert-butyl group: A prominent fragmentation would be the cleavage of the tert-butyl group, leading to a stable radical or cation.
Ring Cleavage: The isoxazole ring can undergo characteristic cleavage, yielding fragments that are diagnostic of the substitution pattern. acs.org
Loss of Functional Groups: Neutral losses corresponding to water (H₂O) from the alcohol or formaldehyde (B43269) (CH₂O) are also plausible fragmentation routes.
Table 2: Predicted HRMS Fragments for this compound
| Fragment Ion Formula | Calculated Exact Mass [M+H]⁺ | Description |
|---|---|---|
| C₈H₁₄NO₂⁺ | 156.0968 | Protonated Parent Molecule |
| C₄H₆NO₂⁺ | 100.0393 | Loss of C₄H₈ (isobutene) |
| C₇H₁₀NO⁺ | 124.0757 | Loss of H₂O and a methyl radical |
| C₄H₅N⁺˙ | 67.0422 | Fragment from isoxazole ring cleavage |
Note: Fragmentation is complex and may involve rearrangements. The proposed fragments are based on general principles of isoxazole mass spectrometry. mdpi.com
Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Structure Confirmation
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and the molecular fingerprint of a compound. researchgate.net
For this compound, key vibrational modes can be assigned to specific parts of the molecule:
O-H Stretch: A broad band in the IR spectrum around 3300-3500 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, indicative of hydrogen bonding.
C-H Stretches: Signals in the 2850-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the tert-butyl and methylene groups.
Isoxazole Ring Vibrations: The isoxazole ring exhibits a series of characteristic stretching vibrations, including C=N, C=C, C-O, and N-O stretches, typically found in the 1400-1650 cm⁻¹ region.
C-O Stretch: The stretching vibration of the C-O single bond in the primary alcohol group is expected to appear as a strong band in the IR spectrum around 1050 cm⁻¹.
CH₃/CH₂ Bending: Bending (scissoring, wagging, twisting) vibrations for the methyl and methylene groups appear in the fingerprint region (below 1500 cm⁻¹). ibm.com
Raman spectroscopy provides complementary information, particularly for the non-polar bonds and symmetric vibrations of the molecular skeleton.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch (alcohol) | 3300-3500 (broad, strong) | Weak |
| C-H stretch (aliphatic) | 2850-3000 (strong) | Strong |
| C=N stretch (isoxazole) | ~1620 (medium) | Medium |
| C-H bend (CH₃, CH₂) | 1370-1470 (medium) | Medium |
| C-O stretch (alcohol) | ~1050 (strong) | Weak |
Note: Frequencies are approximate and can be influenced by the physical state (solid/liquid) and intermolecular interactions.
X-ray Crystallography for Determination of Absolute Stereochemistry and Solid-State Conformations
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique yields accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its solid-state conformation. nih.govnih.gov
For this compound, an X-ray crystal structure would:
Unambiguously confirm the 3-tert-butyl-4-hydroxymethyl substitution pattern on the isoxazole ring.
Detail the planarity of the isoxazole ring and the orientation of the tert-butyl and methanol (B129727) substituents relative to it.
Provide insight into intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. nih.gov
As this compound is an achiral molecule, the determination of absolute stereochemistry is not applicable. However, for chiral derivatives, this method is the gold standard for assigning the absolute configuration of stereocenters.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~9.0 |
| β (°) | ~105 |
| Key Bond Length (C3-C(CH₃)₃) | ~1.53 Å |
| Key Bond Angle (C3-C4-CH₂) | ~128° |
| H-Bond (O-H···N) distance | ~2.8 Å |
Note: These values are illustrative and based on typical data for similar small organic molecules.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Conformational and Stereochemical Insights
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These methods are exclusively applicable to chiral molecules, which lack a center of inversion or a plane of symmetry. nih.gov
The parent compound, this compound, is achiral. Therefore, it does not exhibit a CD or ORD spectrum.
However, these techniques would become critically important for the analysis of chiral derivatives. For example, if a stereocenter were introduced, such as by enzymatic oxidation of the methanol to a chiral secondary alcohol, CD spectroscopy would be a powerful tool. nih.gov The sign and intensity of the Cotton effects in the CD spectrum could be used, often in conjunction with quantum chemical calculations, to determine the absolute configuration of the new stereocenter and to study its conformational preferences in solution. mdpi.com
Computational and Theoretical Chemistry Investigations of 3 Tert Butyl 1,2 Oxazol 4 Yl Methanol
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like (3-Tert-butyl-1,2-oxazol-4-yl)methanol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's properties.
DFT, with functionals like B3LYP, is often used to optimize the molecular geometry and calculate electronic properties. These calculations would reveal the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, which is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for more accurate energy and property calculations, albeit at a greater computational cost. These methods are crucial for benchmarking results obtained from DFT.
For this compound, these calculations would elucidate the electronic effects of the bulky tert-butyl group on the isoxazole (B147169) ring and the reactivity of the hydroxymethyl substituent. The molecular electrostatic potential (MEP) map would also be generated to predict sites for electrophilic and nucleophilic attack.
Note: HOMO/LUMO and Dipole Moment values are estimations based on similar structures and require specific calculations for confirmation.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound arises from the rotation around the C4-C(methanol) and C-O bonds of the hydroxymethyl group. Conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers) of the molecule.
A potential energy surface (PES) scan would be performed by systematically rotating the key dihedral angles. For each rotational step, the energy of the molecule is calculated, typically using DFT. The resulting plot of energy versus dihedral angle reveals the energy minima, corresponding to stable conformers, and the energy barriers to rotation between them. The bulky tert-butyl group is expected to significantly influence the preferred conformations by creating steric hindrance, favoring orientations where the hydroxymethyl group is directed away from it.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time, particularly its interactions with solvent molecules. By simulating the motion of the molecule and surrounding solvent (e.g., water) atoms according to the laws of classical mechanics, MD provides insights into solvation effects, hydrogen bonding dynamics, and conformational flexibility in a condensed phase.
These simulations would reveal how water molecules arrange around the polar hydroxymethyl group and the isoxazole ring, forming hydrogen bonds. The stability of different conformers identified through PES mapping can be further assessed in a solvent environment, as solvent interactions can stabilize or destabilize certain conformations.
Elucidation of Reaction Mechanisms and Transition State Structures via Computational Methods
Computational methods are powerful tools for investigating the mechanisms of chemical reactions involving this compound. For instance, the oxidation of the primary alcohol to an aldehyde or carboxylic acid could be studied.
To elucidate the reaction mechanism, the geometries of reactants, products, and any intermediates are optimized. Transition state (TS) structures, which represent the highest energy point along the reaction coordinate, are located using specialized algorithms. The identification of a TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. By calculating the energies of all species (reactants, TS, products), an energy profile for the reaction can be constructed, allowing for the determination of activation energies and reaction rates.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra for validation of the computational model.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra.
IR Spectroscopy: Vibrational frequencies are calculated from the second derivatives of the energy. The resulting theoretical IR spectrum shows the characteristic vibrational modes (e.g., O-H stretch, C=N stretch of the isoxazole ring). These calculated frequencies are often systematically scaled to better match experimental data.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.
Theoretical Studies on Non-covalent Interactions and Supramolecular Assembly
The ability of this compound to form larger structures through non-covalent interactions is crucial for its behavior in the solid state (crystal packing) and in biological systems. The primary non-covalent interaction is hydrogen bonding, involving the hydroxyl group as both a donor and an acceptor. The nitrogen and oxygen atoms of the isoxazole ring can also act as hydrogen bond acceptors.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to analyze and visualize these weak interactions in dimers or larger clusters of the molecule. These studies would reveal the strength and nature of the hydrogen bonds and other van der Waals forces that govern the supramolecular assembly of the compound.
Exploration of Advanced Applications and Research Horizons for Oxazole Containing Scaffolds
Role as a Key Intermediate in Complex Organic Molecule Synthesis
(3-Tert-butyl-1,2-oxazol-4-yl)methanol and its derivatives are valuable intermediates in the construction of more complex organic molecules, particularly in the realm of drug discovery and natural product synthesis. The isoxazole (B147169) core can act as a stable bioisostere for amide or ester groups, offering improved metabolic stability and pharmacokinetic properties. oup.com The hydroxymethyl group is a versatile functional handle that can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, enabling the introduction of diverse molecular fragments.
Recent advances in synthetic methodologies, such as transition metal-catalyzed cycloadditions and regioselective functionalization techniques, have facilitated the efficient synthesis of a wide array of isoxazole derivatives. rsc.orgresearchgate.netnih.gov These methods allow for the precise installation of substituents, enhancing the utility of compounds like this compound as building blocks. For instance, a structurally related intermediate, tert-Butyl 3-(3-(2-chloro-6-(trifluoromethyl)phenyl)-4-(hydroxymethyl)isoxazol-5-yl)-1H-pyrrole-1-carboxylate, has been utilized in the synthesis of selective allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a key target in autoimmune diseases. In this synthesis, the primary alcohol of the hydroxymethyl group serves as the attachment point for further derivatization, highlighting its critical role in building the final complex molecule.
The isoxazole ring itself can participate in various chemical transformations. For example, it can undergo ring-opening reactions under specific conditions, providing access to other heterocyclic systems or acyclic precursors, further expanding its synthetic utility.
Potential in Material Science: Precursors for Polymers, Ligands for Metal Complexes, or Liquid Crystals
The application of isoxazole-containing scaffolds is an emerging area of interest in material science. The inherent polarity, rigidity, and potential for π–π stacking of the isoxazole ring make it an attractive component for the design of novel materials with tailored properties.
Precursors for Polymers and Fluorescent Materials: Isoxazole derivatives are being explored as monomers for the synthesis of specialty polymers. Their incorporation into a polymer backbone can influence properties such as thermal stability, solubility, and optical characteristics. Furthermore, isoxazole-based compounds have been investigated for their applications in fluorescent materials and organic electronics, underscoring their multidisciplinary significance. mdpi.com
Ligands for Metal Complexes: The nitrogen and oxygen atoms of the isoxazole ring can coordinate with metal ions, making isoxazole derivatives potential ligands for the synthesis of metal complexes. acs.orgnih.gov These complexes can exhibit interesting catalytic, magnetic, or optical properties. An effective strategy has been developed for the synthesis of new 2,2′-bipyridine ligands from 4-propargylisoxazoles, which are crucial in coordination chemistry. acs.org Additionally, naturally occurring oxazole (B20620) structural units have been used as ligands for vanadium catalysts in ethylene-norbornene copolymerization. mdpi.com
Liquid Crystals: The rigid, rod-like structure of certain disubstituted isoxazoles makes them suitable candidates for the design of liquid crystals. researchgate.nettandfonline.combeilstein-journals.orgtandfonline.comarkat-usa.org The dipole moment of the isoxazole ring contributes to the intermolecular interactions necessary for the formation of mesophases. Studies have shown that liquid-crystalline series containing isoxazole heterocycles can exhibit stable nematic and smectic phases. researchgate.nettandfonline.comarkat-usa.org The specific substitution pattern and the nature of the terminal groups play a crucial role in determining the liquid crystalline behavior and the temperature range of the mesophases. beilstein-journals.org
| Material Science Application | Role of Isoxazole Scaffold | Key Properties |
| Polymers | Monomeric unit | Thermal stability, optical properties |
| Metal Complexes | Ligand | Catalytic activity, photoluminescence |
| Liquid Crystals | Mesogenic core | Rigidity, dipole moment, thermal stability |
Photochemical and Photophysical Properties of the Oxazole Chromophore
The isoxazole ring possesses distinct photochemical and photophysical properties that are being harnessed for various applications. The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under UV irradiation. wikipedia.org This photochemical reactivity has been studied extensively and forms the basis for its use as a photo-cross-linker in chemoproteomic studies. wikipedia.orgrsc.org Upon photolysis, the isoxazole ring can rearrange to an oxazole through an azirine intermediate, or the intermediate can be trapped by nucleophiles. wikipedia.orgnih.gov
This intrinsic photochemistry allows isoxazole-containing molecules to be used as less-perturbing alternatives to traditional extrinsic photo-crosslinkers for identifying protein-ligand interactions. rsc.org The ability to generate highly reactive ketenimines via photochemical rearrangement of trisubstituted isoxazoles further demonstrates the synthetic utility of this process, enabling the conversion of isoxazoles into other valuable heterocycles like pyrazoles. nih.gov
Furthermore, the isoxazole moiety can be incorporated into larger conjugated systems to create fluorescent probes. mdpi.comnih.gov The absorption and emission properties of these probes can be tuned by altering the substituents on the isoxazole ring and the attached chromophores. Studies on isoxazolyl-derived fluorophores have demonstrated emission maxima in the blue-green region of the spectrum with significant Stokes shifts, making them suitable for various imaging and sensing applications. mdpi.com
Design Principles for Chemical Biology Tools and Probes
The isoxazole scaffold is a valuable component in the design of chemical biology tools and probes due to its favorable pharmacological properties and synthetic accessibility. acs.orgnih.govnih.govresearchgate.net A key design principle involves using the isoxazole ring as a rigid scaffold to orient functional groups in a specific three-dimensional arrangement, allowing for precise interactions with biological targets.
One prominent example is the development of isoxazole-based probes for histone deacetylases (HDACs), which are important targets in cancer therapy. acs.orgnih.govnih.gov In these probes, the isoxazole core serves as a central structural element, with a metal-binding group (e.g., hydroxamic acid) at one end to chelate the zinc ion in the HDAC active site, and a linker attached to another part of the ring to connect to a reporter group or a photoaffinity label. acs.orgnih.gov
The design of these probes often involves:
Scaffold Hopping: Replacing a known pharmacophore with an isoxazole ring to improve properties like selectivity or cell permeability.
Linker Modification: Attaching linkers of varying lengths and compositions to the isoxazole ring to position reporter groups or reactive moieties optimally for their intended function.
Introduction of Photoactivatable Groups: Incorporating functionalities like diazides, which can be activated by light to form covalent bonds with the target protein, enabling photoaffinity labeling experiments to identify direct binding partners in a complex biological milieu. acs.orgnih.gov
These design principles have led to the creation of potent and selective isoxazole-based HDAC inhibitors and probes that are cell-permeable and suitable for in-cell experiments, aiding in the study of enzyme function and the development of new therapeutics. acs.orgnih.gov
Supramolecular Chemistry: Self-Assembly and Recognition Studies
In the field of supramolecular chemistry, the isoxazole ring has been identified as a functional unit capable of directing the self-assembly of molecules into well-defined, higher-order structures. oup.comoup.com This capability stems from the significant dipole moment of the isoxazole ring, which can lead to head-to-tail dipole-dipole arrays. oup.comoup.com
These directional intermolecular interactions can drive the cooperative supramolecular polymerization of isoxazole-containing monomers. oup.com The process is often characterized by a two-step mechanism involving an initial nucleation phase followed by an elongation phase. The resulting supramolecular polymers can adopt helical structures, with the helicity (right- or left-handed) being controlled by the stereochemistry of chiral side chains attached to the monomers. oup.com
Key aspects of isoxazole-driven supramolecular assembly include:
Dipole-Dipole Interactions: The primary driving force for the assembly process.
Cooperativity: The binding of one monomer enhances the affinity for the next, leading to the formation of long polymeric chains.
Chiroptical Properties: The helical assemblies can exhibit chiroptical phenomena such as circular dichroism (CD).
Solvent and Temperature Dependence: The assembly and disassembly of the supramolecular structures can be regulated by external stimuli like solvent polarity and temperature. oup.com
These studies highlight the potential of using the isoxazole scaffold to create dynamic and functional supramolecular materials with applications in areas such as chiroptical sensing and stimuli-responsive systems.
Advanced Catalysis: Ligand Design and Organocatalytic Applications
The isoxazole moiety is increasingly being explored in the field of advanced catalysis, both as a component of ligands for metal-catalyzed reactions and in the context of organocatalysis.
Ligand Design: The ability of the isoxazole ring's heteroatoms to coordinate with transition metals makes it a valuable building block for the design of novel ligands. acs.orgmdpi.comalfachemic.com These ligands can influence the catalytic activity, selectivity, and stability of the metal center. For example, isoxazole-based structures have been used to synthesize 2,2′-bipyridine ligands, which are ubiquitous in coordination chemistry and catalysis. acs.org Nickel-catalyzed cross-coupling reactions using 5-alkoxyisoxazoles as aminating reagents have also been developed for the efficient synthesis of β-enamino esters through N–O bond cleavage. rsc.org Furthermore, vanadium complexes with oxazole-oxazoline ligands have shown activity in ethylene (B1197577) polymerization and copolymerization. mdpi.com
Organocatalytic Applications: Isoxazole derivatives themselves can function as organocatalysts or be incorporated into larger organocatalytic frameworks. researchgate.netglobethesis.com For instance, chiral phosphoric acid catalysts have been shown to enable the atroposelective arylation of 5-aminoisoxazoles with quinones, producing axially chiral isoxazole-derived amino alcohols with high yields and enantioselectivities. researchgate.net In this system, the isoxazole substrate is activated by the catalyst, highlighting the potential for isoxazoles to participate directly in asymmetric transformations. Organocatalytic 1,3-dipolar cycloaddition reactions have also been developed to synthesize various 3,4,5-trisubstituted isoxazoles. globethesis.com
Environmental Chemistry Research: Studies on Degradation Pathways and Metabolites in Model Systems
The widespread use of isoxazole-containing compounds in pharmaceuticals and agriculture necessitates an understanding of their environmental fate and degradation pathways. nih.govnih.govresearchgate.net Research in this area focuses on identifying the transformation products that form when these compounds are exposed to environmental conditions such as sunlight, water, and microorganisms.
Studies on the atmospheric degradation of the isoxazole fungicide hymexazol (B17089) (5-methylisoxazol-3-ol) have shown that the primary reaction pathway involves the opening of the heterocyclic ring through the cleavage of the N-O and C-N bonds. nih.gov This degradation, primarily driven by photo-oxidation with OH radicals, leads to the formation of various gaseous nitrogen derivatives (e.g., nitric acid, nitrogen oxides) and small oxygenated compounds like formic acid and formaldehyde (B43269). nih.gov
Historical Context, Current Trends, and Future Research Directions in Oxazole Chemistry
Historical Development of Synthetic Methodologies for 1,2-Oxazoles
The synthesis of the 1,2-oxazole ring system, also known as isoxazole (B147169), has a rich history dating back over a century, with numerous named reactions forming the foundation of its chemistry. One of the most fundamental approaches involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. Another classical and widely employed method is the reaction of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine (B1172632) hydrochloride. researchgate.net
Over the years, a variety of synthetic strategies have been developed, each with its own advantages and limitations. These classical methods have been instrumental in providing access to a wide array of substituted 1,2-oxazoles, paving the way for the exploration of their chemical and biological properties.
Table 1: Foundational Synthetic Methodologies for 1,2-Oxazoles
| Methodology | Reactants | Description |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile Oxide and Alkene/Alkyne | A powerful and versatile method for constructing the 1,2-oxazole ring. |
| Reaction with Hydroxylamine | 1,3-Diketone or α,β-Unsaturated Ketone and Hydroxylamine | A common and straightforward approach to 5-substituted isoxazoles. |
| Knoevenagel Condensation | Ethyl acetoacetate (B1235776) and hydroxylamine hydrochloride | A method for producing isoxazol-5(4H)-ones. biolmolchem.com |
| Cyclization of Oximes | o-propionyl oximes | An intramolecular cyclization approach. biolmolchem.com |
These foundational methods have been continuously refined and adapted, demonstrating the enduring importance of the 1,2-oxazole scaffold in organic synthesis.
Contemporary Advances in Functionalization and Derivatization of Oxazole (B20620) Systems
Modern organic synthesis has ushered in an era of unprecedented control over the functionalization and derivatization of heterocyclic systems, and 1,2-oxazoles are no exception. Contemporary research has focused on developing highly regioselective and efficient methods to introduce a wide range of substituents onto the oxazole core, thereby expanding its chemical space and enabling the fine-tuning of its properties.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, have emerged as powerful tools for the C-H arylation and alkenylation of oxazoles. researchgate.net These methods allow for the direct formation of carbon-carbon bonds at specific positions on the oxazole ring, providing access to complex molecular architectures. Furthermore, the use of task-specific phosphine (B1218219) ligands has enabled high regioselectivity at both the C-2 and C-5 positions. organic-chemistry.org
In addition to metal-catalyzed reactions, organocatalysis and photocatalysis have gained prominence as green and sustainable alternatives for oxazole functionalization. These approaches often proceed under mild reaction conditions and with high functional group tolerance. The development of novel reagents and catalytic systems continues to push the boundaries of what is possible in the derivatization of oxazole systems, opening up new avenues for drug discovery and materials science.
Recent advancements also include the use of ultrasound-assisted synthesis, which can significantly reduce reaction times and improve yields in the formation of isoxazole derivatives. derpharmachemica.com
Emerging Paradigms in the Application of Oxazole Scaffolds in Chemical Research
The versatility of the oxazole scaffold has led to its exploration in a multitude of scientific disciplines. In medicinal chemistry, 1,2-oxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. derpharmachemica.com The isoxazole ring is a key component in several clinically approved drugs, highlighting its importance in pharmaceutical development. derpharmachemica.com
Beyond medicine, oxazole-based compounds are finding applications in materials science. Their unique photophysical properties have led to their investigation as components in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The rigid, planar structure of the oxazole ring can be exploited to create highly ordered materials with desirable electronic characteristics.
In the field of agrochemicals, oxazole derivatives have been developed as pesticides and herbicides. google.com The ability to readily modify the substitution pattern of the oxazole ring allows for the optimization of their biological activity and environmental profile. As our understanding of the structure-activity relationships of oxazole-containing molecules grows, so too will their applications in diverse areas of chemical research.
Challenges and Opportunities in the Synthesis and Exploration of Novel Oxazole Derivatives
Despite the significant progress in oxazole chemistry, several challenges remain. The development of more sustainable and atom-economical synthetic methods is an ongoing pursuit. Traditional methods often require harsh reaction conditions and generate stoichiometric amounts of waste. The implementation of green chemistry principles, such as the use of renewable starting materials and catalytic processes, is crucial for the future of oxazole synthesis. derpharmachemica.com
Another challenge lies in the selective functionalization of specific positions on the oxazole ring, particularly in the presence of multiple reactive sites. While significant strides have been made, the development of new catalytic systems with even greater chemo- and regioselectivity is highly desirable.
These challenges, however, also present exciting opportunities. The exploration of novel reaction pathways and the design of innovative catalysts could lead to the discovery of unprecedented oxazole derivatives with unique properties. The vast and largely unexplored chemical space of substituted oxazoles holds immense potential for the development of new therapeutic agents, functional materials, and agrochemicals.
Interdisciplinary Research Outlooks Involving (3-Tert-butyl-1,2-oxazol-4-yl)methanol
However, based on the general properties and reactivity of the 1,2-oxazole scaffold and the presence of a hydroxymethyl group, several potential interdisciplinary research avenues can be envisioned for this specific molecule. The tert-butyl group at the 3-position provides steric bulk, which could influence the molecule's binding affinity and selectivity for biological targets. The 4-hydroxymethyl substituent offers a reactive handle for further chemical modifications, such as esterification, etherification, or oxidation, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Potential Research Directions:
Medicinal Chemistry: The compound could be explored as a building block for the synthesis of novel therapeutic agents. The oxazole core is a known pharmacophore, and the specific substitution pattern of this compound could lead to compounds with unique biological profiles.
Materials Science: The hydroxymethyl group could be used to incorporate the molecule into polymeric structures or onto surfaces, potentially leading to new materials with interesting optical or electronic properties.
Catalysis: The molecule or its derivatives could be investigated as ligands for metal catalysts in asymmetric synthesis, leveraging the chiral environment that could be created around the oxazole core.
The lack of existing research on this compound presents a clear opportunity for novel and impactful scientific inquiry. Its synthesis and characterization, followed by a systematic exploration of its chemical and biological properties, could open up new and exciting areas of interdisciplinary research.
Q & A
Q. What synthetic strategies are optimal for preparing (3-Tert-butyl-1,2-oxazol-4-yl)methanol, and how can intermediates be validated?
Methodological Answer:
- 1,3-Dipolar Cycloaddition : A one-pot synthesis route using tert-butyl nitrile oxide and propargyl alcohol derivatives is recommended, followed by hydroxylation at the C4 position (see analogous oxazole synthesis in Scheme 3 of ).
- Intermediate Validation : Use LC-MS to confirm intermediates and H/C NMR to verify regioselectivity. For example, tert-butyl group protons appear as a singlet (~1.3 ppm), and oxazole protons resonate between 6.5–8.5 ppm .
- Purity Control : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity. Confirm via HPLC with a C18 column and UV detection at 254 nm .
Q. How can solubility and stability of this compound be optimized for biological assays?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for solubility. For aqueous buffers, use co-solvents (≤10% methanol or acetonitrile) to prevent precipitation .
- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Oxazole rings are sensitive to strong acids/bases; avoid pH extremes .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement (). For example, a misassigned tert-butyl group (as in ) can be corrected by analyzing bond lengths (C-C ~1.54 Å) and angles (tetrahedral geometry).
- Data Validation : Cross-check with spectroscopic data. IR C-O stretches (~1250 cm) and H NMR tert-butyl peaks should align with XRD-derived conformers .
Q. What analytical methods are critical for detecting trace impurities in this compound, and how should discrepancies be addressed?
Methodological Answer:
- Impurity Profiling : Use UPLC-QTOF-MS with a HILIC column to separate polar impurities (e.g., unreacted tert-butyl precursors).
- Contradiction Management : If GC-MS and LC-MS data conflict (e.g., impurity retention times), employ orthogonal techniques like F NMR (if fluorinated byproducts exist) or ion chromatography for ionic species .
Q. How can computational modeling predict the reactivity of the oxazole ring in catalytic or medicinal chemistry applications?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. The C5 position of the oxazole is typically more reactive due to electron-withdrawing effects of the tert-butyl group.
- Docking Studies : For drug design, use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). The hydroxymethyl group enhances hydrogen-bonding potential .
Q. What safety protocols are essential given the limited toxicity data for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
